2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound features a quinoxaline ring, a pyridine ring, and an acetamide functional group, which contribute to its unique chemical properties and reactivity. Quinoxaline derivatives are recognized for their diverse biological activities, making them subjects of extensive research for potential therapeutic applications in medicinal chemistry and pharmacology. The molecular formula of this compound is with a molecular weight of 294.31 g/mol .
The compound is classified under quinoxaline derivatives, which are known for their significant biological activities, including antimicrobial, antiviral, and anticancer properties. Its synthesis and characterization have been documented in various scientific literature, highlighting its potential applications in drug development .
The synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves several key steps:
These synthetic routes can vary based on desired yields and purity levels.
The molecular structure of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-4-ylmethyl)acetamide can be represented by its canonical SMILES notation: CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CN=CC=C3. The InChI key for this compound is JJWZCAIJPAWLAB-UHFFFAOYSA-N .
The compound exhibits a quinoxaline core that is not entirely planar due to the presence of various substituents, which may influence its reactivity and biological interactions.
The reactivity of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-4-ylmethyl)acetamide can be characterized by several key reactions:
These reactions are crucial for understanding the compound's potential therapeutic effects.
The mechanism of action of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets:
These interactions highlight its importance in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 294.31 g/mol |
| IUPAC Name | 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-4-ylmethyl)acetamide |
| InChI | InChI=1S/C16H14N4O2/c1-11... |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
These properties are essential for understanding the behavior of the compound under different conditions .
The applications of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-4-ylmethyl)acetamide are diverse:
This compound's unique structure and properties make it a promising candidate for further research in drug development and other scientific fields.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: